1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms. The methoxy group attached to the benzene ring adds to its unique chemical properties.
Preparation Methods
The synthesis of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 3,4-(Methylenedioxy)phenol (sesamol) and 4-(dimethylamino)pyridine (DMAP).
Reaction Conditions: These starting materials are dissolved in dry tetrahydrofuran (THF) along with triethylamine. The solution is then cooled to 0°C.
Addition of Reagents: Naproxen acylchloride is added dropwise to the solution. The reaction mixture is stirred at room temperature for 2 hours.
Purification: The reaction mixture is filtered, and the filtrate is concentrated under vacuum to remove the solvent. The residue is dissolved in dichloromethane, washed with sodium hydroxide solution and water, and dried with anhydrous sodium sulfate.
Chemical Reactions Analysis
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed is the corresponding carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohol.
Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions.
Scientific Research Applications
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one can be compared with other similar compounds:
1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine: This compound has a similar structure but contains an amine group instead of a ketone group. It exhibits different chemical reactivity and biological activity.
2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid: This compound has a carboxylic acid group and shows different properties and applications.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
1-(6-methoxy-1,3-benzodioxol-5-yl)propan-2-one |
InChI |
InChI=1S/C11H12O4/c1-7(12)3-8-4-10-11(15-6-14-10)5-9(8)13-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
QEXPJCRTXOKYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.